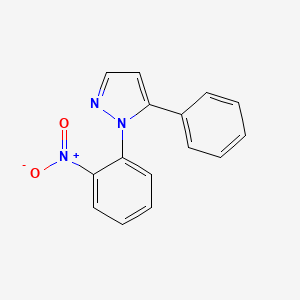

![molecular formula C5H8O B597741 4-氧代螺[2.3]己烷 CAS No. 13357-56-7](/img/structure/B597741.png)

4-氧代螺[2.3]己烷

描述

4-Oxaspiro[2.3]hexane is a type of organic compound . It is a spirocyclic compound, which means it has two or more rings that share one atom .

Synthesis Analysis

The synthesis of 4-Oxaspiro[2.3]hexane involves the conversion of 2-Methyleneoxetanes to 4-Oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process yields excellent results .Molecular Structure Analysis

The molecular structure of 4-Oxaspiro[2.3]hexane is quite unique due to its spirocyclic nature . The spirocyclic structure involves two or more rings that share one atom .Chemical Reactions Analysis

In terms of chemical reactions, 4-Oxaspiro[2.3]hexane can be treated with BF3·Et2O to produce cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents .科学研究应用

合成和反应

4-氧代螺[2.3]己烷衍生物已用于各种合成途径中。Bekolo 和 Howell (2001) 证明了 2-亚甲基氧杂环丙烷可以转化为 4-氧代螺[2.3]己烷,进一步处理后可生成环戊酮和环丁酮等化合物,具体取决于取代基 (Bekolo & Howell, 2001)。这突出了 4-氧代螺[2.3]己烷在有机合成中的多功能性。

催化重排

Geraghty (1994) 探索了 5-氧代-4-氧代螺[2.3]己烷到呋喃酮的催化重排,揭示了由金属催化剂促进的一般反应。该过程涉及金属物种插入到 β-内酯环的 O-C 键中 (Geraghty, 1994)。

不寻常的反应模式

Duffy、Morris 和 Romo (2009) 的一篇综述概述了小环张力螺杂环的合成和反应性,包括 4-氧代螺[2.3]己烷。这些化合物由于其小环尺寸和固有的环张力而表现出独特的反应性模式,可用于合成天然和非天然产物 (Duffy, Morris, & Romo, 2009)。

定向开环反应

Taboada 等人(2003)讨论了与 4-氧代螺[2.3]己烷密切相关的 1,5-二氧代螺[3.2]己烷如何经历定向开环反应,提供了对螺环化合物在合成化学中的行为的见解 (Taboada 等,2003)。

转化和合成应用

加藤、片桐和佐藤(1981)展示了 5-氧代-4-氧代螺[2.3]己烷向各种环状化合物的转化,证明了该化合物在复杂有机分子合成中的作用 (Kato, Katagiri, & Sato, 1981)。

属性

IUPAC Name |

4-oxaspiro[2.3]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAVYEZDXWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741634 | |

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxaspiro[2.3]hexane | |

CAS RN |

13357-56-7 | |

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)

![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, syn- (9CI)](/img/no-structure.png)

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)

![7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B597679.png)